molecular formula C12H15Cl2N B11741855 1-(3,5-Dichlorophenyl)cyclopentanemethanamine

1-(3,5-Dichlorophenyl)cyclopentanemethanamine

Katalognummer: B11741855
Molekulargewicht: 244.16 g/mol
InChI-Schlüssel: ZRHYRMGZVGOMOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,5-Dichlorophenyl)cyclopentanemethanamine is a chemical compound with the molecular formula C12H15Cl2N and a molecular weight of 244.16 g/mol. It is known for its utility in various research applications due to its unique chemical structure and properties. The compound is characterized by the presence of a cyclopentane ring attached to a methanamine group, with two chlorine atoms substituted at the 3 and 5 positions of the phenyl ring.

Vorbereitungsmethoden

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These methods ensure high yield and purity of the final product, which is essential for its use in research and development .

Analyse Chemischer Reaktionen

1-(3,5-Dichlorophenyl)cyclopentanemethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.

These reactions are typically carried out under controlled conditions to ensure the desired products are obtained with high selectivity and yield.

Wissenschaftliche Forschungsanwendungen

1-(3,5-Dichlorophenyl)cyclopentanemethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Wirkmechanismus

The mechanism of action of 1-(3,5-Dichlorophenyl)cyclopentanemethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(3,5-Dichlorophenyl)cyclopentanemethanamine can be compared with other similar compounds, such as:

    1-(3,5-Dichlorophenyl)cyclopentylmethanamine: This compound has a similar structure but differs in the position of the methanamine group.

    1-(3,5-Dichlorophenyl)cyclohexanemethanamine: This compound features a cyclohexane ring instead of a cyclopentane ring, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

Molekularformel

C12H15Cl2N

Molekulargewicht

244.16 g/mol

IUPAC-Name

[1-(3,5-dichlorophenyl)cyclopentyl]methanamine

InChI

InChI=1S/C12H15Cl2N/c13-10-5-9(6-11(14)7-10)12(8-15)3-1-2-4-12/h5-7H,1-4,8,15H2

InChI-Schlüssel

ZRHYRMGZVGOMOM-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(CN)C2=CC(=CC(=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.